molecular formula C17H15NO3 B12479054 2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid

2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B12479054
M. Wt: 281.30 g/mol
InChI Key: GHVNLJMBNGCVQE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline carboxylic acids This compound is characterized by the presence of a quinoline ring system substituted with a carboxylic acid group and a furan ring with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.

    Quinoline Ring Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling of Furan and Quinoline Rings: The furan and quinoline rings are coupled through a Friedel-Crafts acylation reaction, where the furan ring is acylated with a quinoline derivative.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

    Oxidation Products: Quinoline N-oxides, carboxylic acid derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Used in the development of new materials, dyes, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2,5-dimethylfuran: A compound with a similar furan ring structure but different functional groups.

    2,5-Dimethyl-3-furyl methyl ketone: Another furan derivative with different substituents.

    Quinoline-4-carboxylic acid: A compound with a similar quinoline ring structure but without the furan ring.

Uniqueness

2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid is unique due to the combination of the furan and quinoline rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(2,5-dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H15NO3/c1-9-5-4-6-12-14(17(19)20)8-15(18-16(9)12)13-7-10(2)21-11(13)3/h4-8H,1-3H3,(H,19,20)

InChI Key

GHVNLJMBNGCVQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=C(OC(=C3)C)C)C(=O)O

Origin of Product

United States

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